(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone

Description

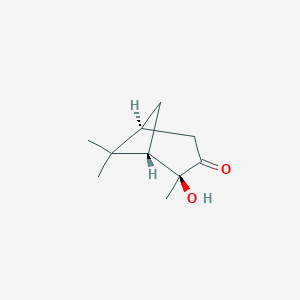

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,5S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3/t6-,7-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRRCQOUNSHSGB-BYULHYEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(C(=O)C2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H](C2(C)C)CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456111 | |

| Record name | (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1845-25-6 | |

| Record name | (1S,2S,5S)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1845-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypinocamphone, (1S,2S,5S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001845256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYPINOCAMPHONE, (1S,2S,5S)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3X9755FQK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone is a chiral bicyclic monoterpene ketone that serves as a valuable building block in asymmetric synthesis. Its rigid pinane skeleton and strategically positioned hydroxyl and ketone functionalities make it an effective chiral auxiliary, particularly in stereoselective aldol reactions for the synthesis of enantiomerically pure compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in organic synthesis. While direct modulation of specific signaling pathways by this compound is not extensively documented, its role in the synthesis of biologically active molecules is significant.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] Its chemical structure and key physical properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (1S,2S,5S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | [2] |

| Synonyms | (-)-2-Hydroxy-3-pinanone, (-)-2-Hydroxypinocamphone | [2] |

| CAS Number | 1845-25-6 | [1] |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| Appearance | White to off-white powder or solid | |

| Melting Point | 36-38 °C | [1] |

| Boiling Point | 245 °C | [1] |

| Density | 1.059 g/mL at 25 °C | [1] |

| Optical Rotation | [α]²⁰/D = -32° to -38° (c=0.5 in CHCl₃) | |

| Solubility | Soluble in chloroform, ethyl acetate, methanol. | [1] |

Experimental Protocols

Synthesis of this compound from (1S)-(-)-α-Pinene

The most common route for the synthesis of this compound is the oxidation of (1S)-(-)-α-pinene. A typical procedure involves the use of potassium permanganate as the oxidizing agent.

Protocol:

-

Reaction Setup: A solution of (1S)-(-)-α-pinene in a suitable solvent system, such as aqueous acetone, is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Oxidation: A solution of potassium permanganate is added dropwise to the cooled α-pinene solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

-

Workup: After the reaction is complete, the manganese dioxide formed is filtered off. The filtrate is then concentrated under reduced pressure to remove the organic solvent.

-

Extraction: The aqueous residue is extracted multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification is achieved by column chromatography on silica gel.

Purification by Column Chromatography

Protocol:

-

Column Preparation: A glass column is packed with silica gel as the stationary phase using a slurry method with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate).[3][4]

-

Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.[3]

-

Elution: The column is eluted with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the proportion of the more polar solvent (ethyl acetate).[3]

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield purified this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃): The spectrum is expected to show characteristic signals for the methyl groups on the pinane skeleton, the protons adjacent to the carbonyl and hydroxyl groups, and the bridgehead protons.

¹³C NMR: The spectrum will display distinct signals for the ten carbon atoms, including the carbonyl carbon, the carbon bearing the hydroxyl group, the quaternary carbons of the gem-dimethyl group, and the remaining methylene and methine carbons of the bicyclic system.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Expected Absorptions:

-

O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ due to the hydroxyl group.

-

C-H stretch: Bands in the region of 3000-2850 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds of the alkyl groups.

-

C=O stretch: A strong, sharp absorption band around 1715-1700 cm⁻¹ characteristic of a ketone.

-

C-O stretch: An absorption in the region of 1200-1000 cm⁻¹ corresponding to the C-O single bond of the alcohol.[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will result in fragmentation of the molecular ion.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 168 corresponding to the molecular weight of the compound.[6]

-

Key Fragments: Common fragmentation pathways for ketones and alcohols include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group or the hydroxyl-bearing carbon) and dehydration (loss of a water molecule).[6][7] Expect to see fragments resulting from the loss of methyl groups (M-15), the isopropyl group, and the cleavage of the bicyclic ring system.

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral auxiliary in asymmetric synthesis.[8] It is particularly effective in directing the stereochemical outcome of aldol reactions.[9]

Asymmetric Aldol Reaction

In a typical asymmetric aldol reaction, a prochiral enolate is reacted with an aldehyde in the presence of the chiral auxiliary. The rigid bicyclic structure of the pinanone derivative creates a chiral environment that favors the approach of the reactants from one face, leading to the formation of one diastereomer in excess.

Mechanism Outline:

-

Formation of the Chiral Enolate: The chiral auxiliary, this compound, is first converted to a chiral enolate. This is typically achieved by reacting an N-acyl derivative of the auxiliary with a base.

-

Diastereoselective Aldol Addition: The chiral enolate then reacts with an aldehyde. The stereochemistry of the newly formed stereocenters is controlled by the chiral auxiliary. The reaction often proceeds through a Zimmerman-Traxler-like transition state.[8]

-

Removal of the Auxiliary: After the aldol addition, the chiral auxiliary is cleaved from the product, often by hydrolysis or reduction, to yield the desired enantiomerically enriched β-hydroxy carbonyl compound. The chiral auxiliary can often be recovered and reused.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the direct interaction of this compound with specific cellular signaling pathways. However, its precursor, α-pinene, and other pinane derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[10] Some studies have suggested that α-pinene can modulate inflammatory signaling pathways, such as the NF-κB pathway.[11] It is plausible that derivatives like 2-hydroxy-3-pinanone could retain or possess modified biological activities, but further research is needed to elucidate these potential effects and their mechanisms of action. The primary significance of this compound in a biological context is its role as a synthetic intermediate for the creation of complex, biologically active molecules.

Given the absence of specific data on signaling pathways directly modulated by this compound, a diagram illustrating a known biological pathway affected by its precursor, α-pinene, is provided below as a reference point for potential areas of investigation.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is a combustible solid. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone chiral auxiliary in modern organic synthesis. Its well-defined stereochemistry and predictable influence on the stereochemical outcome of reactions make it an invaluable tool for the synthesis of complex chiral molecules, including pharmaceuticals and other biologically active compounds. While its direct biological effects and interactions with cellular signaling pathways remain an area for future exploration, its indirect contribution to drug discovery and development through asymmetric synthesis is firmly established. This guide provides a foundational understanding of its properties and applications for researchers and scientists working in the field of organic and medicinal chemistry.

References

- 1. This compound | 1845-25-6 [m.chemicalbook.com]

- 2. (1S,2S,5S)-2-Hydroxy-2,6,6-trimethylbicyclo(3.1.1)heptan-3-one | C10H16O2 | CID 11126668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. rnlkwc.ac.in [rnlkwc.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. savemyexams.com [savemyexams.com]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review of the Potential Use of Pinene and Linalool as Terpene-Based Medicines for Brain Health: Discovering Novel Therapeutics in the Flavours and Fragrances of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the key physical characteristics of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone, a chiral ketone with significant applications in organic synthesis, particularly as a chiral auxiliary and a building block for complex molecules in the pharmaceutical and fragrance industries. This document outlines its fundamental physical properties, detailed experimental protocols for their determination, and a logical workflow for characterization.

Core Physical and Chemical Properties

This compound is a bicyclic monoterpenoid. Its rigid, chiral structure makes it a valuable tool in stereoselective synthesis. The physical properties are crucial for its handling, application in reactions, and for quality control purposes.

Data Presentation: Quantitative Physical Data

The following table summarizes the key quantitative physical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| Appearance | White to off-white powder or solid | [2] |

| Melting Point | 36-38 °C | [1] |

| Boiling Point | 245 °C | [1] |

| Density | 1.059 g/mL at 25 °C | [1] |

| Optical Rotation [α]²⁰/D | -32 to -38° (c=0.5 in Chloroform) | [2][3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [1] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for routine analysis.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. For a pure crystalline compound, the melting range is typically narrow.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.[4]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.[5]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the initial temperature to approximately 5-10 °C below the expected melting point of 36 °C.

-

Begin heating at a rate of 1-2 °C per minute, observing the sample through the magnified eyepiece.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the clear point).

-

The melting range is the interval between these two temperatures. For a pure sample, this range should be narrow (e.g., 0.5-2 °C).

-

Determination of Optical Rotation

Optical rotation is a definitive characteristic of a chiral molecule and is measured using a polarimeter. The specific rotation is a standardized value.

Apparatus:

-

Polarimeter

-

Polarimeter cell (typically 1 dm in length)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Chloroform (reagent grade)

-

Sodium D-line light source (589 nm)

Procedure:

-

Solution Preparation:

-

Accurately weigh approximately 50 mg (0.05 g) of this compound.

-

Quantitatively transfer the solid to a 10 mL volumetric flask.

-

Dissolve the sample in chloroform and fill the flask to the mark. This creates a solution with a concentration (c) of approximately 0.005 g/mL or 0.5 g/100mL.

-

-

Polarimeter Calibration:

-

Calibrate the polarimeter to zero using a blank cell filled with chloroform.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell, ensuring no air bubbles are present in the light path.

-

Place the filled cell in the polarimeter.

-

Record the observed rotation (α) at a constant temperature (typically 20 °C) using the sodium D-line.

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Determination of Solubility (Qualitative)

This protocol provides a qualitative assessment of solubility in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Spatula

-

Solvents (Chloroform, Ethyl Acetate, Methanol, Water, etc.)

Procedure:

-

Place approximately 10-20 mg of this compound into a series of test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution to determine if the solid has dissolved completely.

-

Record the compound as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Mandatory Visualization

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound such as this compound.

Caption: Workflow for the physical characterization of a chemical compound.

References

An In-depth Technical Guide to (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone

CAS Number: 1845-25-6

This technical guide provides a comprehensive overview of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone, a versatile chiral building block of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its physicochemical properties, spectroscopic data, synthesis, and applications, with a focus on its role as a chiral auxiliary.

Physicochemical Properties

This compound is a white to off-white solid with a characteristic pine-like scent.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1845-25-6 | [2] |

| Molecular Formula | C₁₀H₁₆O₂ | [2] |

| Molecular Weight | 168.23 g/mol | [2][3] |

| Appearance | White to off-white powder or solid | [1] |

| Melting Point | 36-38 °C | [4] |

| Boiling Point | 245 °C | [4] |

| Density | 1.059 g/mL at 25 °C | [4] |

| Optical Rotation | [α]²⁰/D = -32° to -38° (c=0.5 in CHCl₃) | [1] |

| Purity | ≥ 98% (GC) | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad and strong absorption band is expected in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[5] A sharp, strong absorption band around 1715 cm⁻¹ is characteristic of the C=O stretching vibration of the saturated ketone.[5] The C-O stretching vibration would appear in the 1260-1050 cm⁻¹ region.[5]

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z 168. The fragmentation pattern would likely involve the loss of small molecules and characteristic cleavages of the bicyclic ring system. Common fragmentation pathways for similar cyclic ketones and alcohols include alpha-cleavage adjacent to the carbonyl group and the loss of a water molecule (M-18) from the molecular ion.[6][7]

Synthesis and Reactions

This compound can be synthesized from naturally occurring α-pinene.[4] The process generally involves the oxidation of α-pinene.

General Synthesis Workflow from α-Pinene

The synthesis of 2-hydroxy-3-pinanone from α-pinene typically involves an oxidation step. Various oxidizing agents and catalytic systems can be employed to achieve this transformation. The general workflow is depicted below.

References

- 1. diva-portal.org [diva-portal.org]

- 2. (1S,2S,5S)-2-Hydroxy-2,6,6-trimethylbicyclo(3.1.1)heptan-3-one | C10H16O2 | CID 11126668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+)-(1R,2R,5R)-2-Hydroxy-3-pinanone | 24047-72-1 | FH24245 [biosynth.com]

- 4. This compound | 1845-25-6 [m.chemicalbook.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. (1R,2R,5R)-(+)-2-羟基-3-蒎烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to (1S,2S,5S)-2-Hydroxy-3-pinanone: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S,5S)-2-Hydroxy-3-pinanone, a chiral bicyclic monoterpene ketone, is a versatile building block in asymmetric synthesis. Its rigid structure and stereodefined centers make it an excellent chiral auxiliary, particularly in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its molecular structure, properties, detailed experimental protocols for its synthesis and application in asymmetric aldol reactions, and a summary of its spectroscopic data.

Molecular Structure and Properties

(1S,2S,5S)-2-Hydroxy-3-pinanone, also known as (1S,2S,5S)-(-)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one, possesses a rigid bicyclo[3.1.1]heptane skeleton. The stereochemistry at positions 1, 2, and 5 is crucial for its function as a chiral directing group.

Table 1: Physicochemical Properties of (1S,2S,5S)-2-Hydroxy-3-pinanone

| Property | Value | Reference |

| CAS Number | 1845-25-6 | [1] |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| Appearance | White to off-white powder or solid | [2] |

| Melting Point | 36-38 °C | [1] |

| Boiling Point | 245 °C | [1] |

| Optical Rotation | [α]²⁰/D = -32° to -38° (c=0.5 in CHCl₃) | |

| Density | 1.059 g/mL at 25 °C | [1] |

Synthesis of (1S,2S,5S)-2-Hydroxy-3-pinanone

The most common synthetic route to (1S,2S,5S)-2-Hydroxy-3-pinanone involves the oxidation of the readily available natural product, (1S)-(-)-α-pinene.

Experimental Protocol: Oxidation of (1S)-(-)-α-Pinene

This protocol describes a representative method for the oxidation of (1S)-(-)-α-pinene to (1S,2S,5S)-2-Hydroxy-3-pinanone.[3][4]

Materials:

-

(1S)-(-)-α-Pinene

-

Potassium permanganate (KMnO₄)

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of (1S)-(-)-α-pinene (1 equivalent) in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Potassium permanganate (1.5 equivalents) is added portion-wise over 1 hour, maintaining the temperature below 5 °C. The reaction mixture will turn into a dark brown slurry.

-

The reaction is stirred at 0 °C for an additional 4 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide is dissolved and the solution becomes colorless.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient (e.g., 9:1 to 7:3) to afford pure (1S,2S,5S)-2-Hydroxy-3-pinanone.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for (1S,2S,5S)-2-Hydroxy-3-pinanone.

Spectroscopic Data

The structure of (1S,2S,5S)-2-Hydroxy-3-pinanone can be confirmed by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for (1S,2S,5S)-2-Hydroxy-3-pinanone

| Technique | Key Features and Assignments |

| ¹H NMR | δ (ppm) in CDCl₃ : Signals corresponding to the methyl groups, methylene protons, and the hydroxyl proton. The specific chemical shifts and coupling constants are characteristic of the bicyclic system.[5][6] |

| ¹³C NMR | δ (ppm) in CDCl₃ : Resonances for the carbonyl carbon (~215 ppm), the carbon bearing the hydroxyl group (~75 ppm), and the various other carbons of the pinane skeleton.[5] |

| FTIR | ν (cm⁻¹) : A strong absorption band for the carbonyl group (C=O) around 1720-1740 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) in the region of 3200-3600 cm⁻¹. |

| Mass Spec. | m/z : The molecular ion peak [M]⁺ at approximately 168, along with characteristic fragmentation patterns of the pinane skeleton. |

Application in Asymmetric Synthesis: Chiral Auxiliary

(1S,2S,5S)-2-Hydroxy-3-pinanone is widely utilized as a chiral auxiliary to control the stereochemistry of reactions at a prochiral center. A prominent application is in asymmetric aldol reactions.[7]

Experimental Protocol: Asymmetric Aldol Reaction

This protocol outlines a general procedure for an asymmetric aldol reaction using a chiral auxiliary derived from (1S,2S,5S)-2-Hydroxy-3-pinanone.[7][8]

Materials:

-

(1S,2S,5S)-2-Hydroxy-3-pinanone derived chiral auxiliary (e.g., an N-acyloxazolidinone)

-

Di-n-butylboron triflate (Bu₂BOTf)

-

Triethylamine (Et₃N)

-

An aldehyde (e.g., isobutyraldehyde)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

The chiral auxiliary (1 equivalent) is dissolved in anhydrous THF in a flame-dried, argon-purged round-bottom flask and cooled to -78 °C.

-

Di-n-butylboron triflate (1.1 equivalents) is added dropwise, followed by the dropwise addition of triethylamine (1.2 equivalents). The mixture is stirred for 30 minutes at -78 °C, then warmed to 0 °C and stirred for an additional 30 minutes to form the boron enolate.

-

The reaction mixture is re-cooled to -78 °C, and the aldehyde (1.5 equivalents) is added dropwise.

-

The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for another 1 hour.

-

The reaction is quenched by the addition of methanol, followed by a buffer solution (e.g., phosphate buffer) and 30% hydrogen peroxide.

-

The mixture is stirred vigorously for 1 hour at room temperature.

-

The volatile components are removed under reduced pressure, and the residue is extracted with ethyl acetate.

-

The combined organic layers are washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The diastereomeric ratio of the aldol adduct can be determined by ¹H NMR spectroscopy of the crude product.

-

The chiral auxiliary can be recovered after purification of the product by column chromatography.

Signaling Pathway for Asymmetric Induction:

Caption: Mechanism of asymmetric aldol reaction.

Biological Activity and Drug Development

While (1S,2S,5S)-2-Hydroxy-3-pinanone itself is not typically the active pharmaceutical ingredient, its derivatives have been explored for various biological activities. The pinane scaffold can be found in molecules with potential applications in drug discovery. However, specific signaling pathways directly modulated by simple derivatives of 2-hydroxy-3-pinanone are not extensively documented in publicly available literature. The primary role of this compound in drug development is as a chiral starting material to ensure the correct stereochemistry of a final drug molecule, which is often critical for its efficacy and safety.

Conclusion

(1S,2S,5S)-2-Hydroxy-3-pinanone is a valuable and well-characterized chiral building block in organic synthesis. Its rigid bicyclic structure provides a predictable platform for stereocontrol in a variety of chemical transformations, making it an important tool for researchers and professionals in the field of drug development and fine chemical synthesis. The detailed protocols and data presented in this guide offer a solid foundation for its effective utilization in the laboratory.

References

- 1. (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone | 1845-25-6 [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. diva-portal.org [diva-portal.org]

- 4. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content [mdpi.com]

- 5. (1S,2S,5S)-2-Hydroxy-2,6,6-trimethylbicyclo(3.1.1)heptan-3-one | C10H16O2 | CID 11126668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

An In-depth Technical Guide to the Stereochemistry of 2-Hydroxy-3-pinanone Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and characterization of the four stereoisomers of 2-hydroxy-3-pinanone. This valuable chiral building block, derived from the naturally abundant monoterpene α-pinene, presents significant opportunities in asymmetric synthesis and drug development. This document outlines detailed experimental protocols, presents key quantitative data in a comparative format, and visualizes the synthetic pathways to facilitate a deeper understanding and practical application of its stereoisomers.

Introduction to the Stereoisomers of 2-Hydroxy-3-pinanone

2-Hydroxy-3-pinanone possesses a rigid bicyclo[3.1.1]heptane skeleton with three stereocenters, giving rise to four possible stereoisomers. These are two pairs of enantiomers:

-

(+)-(1R,2R,5R)-2-Hydroxy-3-pinanone and (-)-(1S,2S,5S)-2-Hydroxy-3-pinanone

-

(1R,2S,5R)-2-Hydroxy-3-pinanone and (1S,2R,5S)-2-Hydroxy-3-pinanone

The stereochemical configuration of these isomers dictates their chemical and biological properties, making their stereoselective synthesis and characterization crucial for applications in fields such as chiral catalysis and the synthesis of complex natural products and pharmaceuticals. The most common synthetic route to these compounds involves the oxidation of the corresponding enantiomers of α-pinene.

Stereoselective Synthesis of 2-Hydroxy-3-pinanone Isomers

The preparation of the stereoisomers of 2-hydroxy-3-pinanone is most commonly achieved through a two-step synthetic sequence starting from the readily available chiral pool precursors, (+)-α-pinene and (-)-α-pinene. This process involves the diastereoselective dihydroxylation of the α-pinene double bond to form the corresponding pinanediol, followed by the selective oxidation of the secondary alcohol to the desired α-hydroxyketone.

Figure 1: General synthetic pathways to (+)-(1R,2R,5R) and (-)-(1S,2S,5S)-2-hydroxy-3-pinanone from the corresponding α-pinene enantiomers.

Experimental Protocols

1. Diastereoselective Dihydroxylation of α-Pinene to Pinanediol

This procedure outlines the oxidation of α-pinene to the corresponding diol using potassium permanganate, a classic method for syn-dihydroxylation.[1]

-

Materials: (+)-α-pinene or (-)-α-pinene, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), tert-butanol, water, ethylene glycol.

-

Procedure:

-

In a reaction vessel, prepare an aqueous solution of sodium hydroxide to achieve a pH of 13.

-

Dissolve the required amount of potassium permanganate in the aqueous sodium hydroxide solution.

-

In a separate flask equipped with a stirrer and a dropping funnel, charge the α-pinene enantiomer and tert-butanol.

-

To this mixture, add ethylene glycol, which serves to inhibit peroxide formation.

-

Slowly add the potassium permanganate solution dropwise to the stirred α-pinene mixture while maintaining the reaction temperature at 40°C.

-

Allow the reaction to proceed for 4 hours with continuous stirring.

-

Upon completion, quench the reaction. This typically involves filtering the manganese dioxide (MnO₂) byproduct.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pinanediol.

-

Purify the crude product by recrystallization or column chromatography.

-

2. Selective Oxidation of Pinanediol to 2-Hydroxy-3-pinanone

The Swern oxidation is a reliable method for the mild oxidation of the secondary alcohol of pinanediol to the corresponding ketone without affecting the tertiary alcohol.[2][3][4][5][6]

-

Materials: Pinanediol, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (Et₃N) or diisopropylethylamine (DIPEA), dichloromethane (CH₂Cl₂).

-

Procedure:

-

To a solution of oxalyl chloride in dichloromethane at -78°C under an inert atmosphere (e.g., nitrogen), add a solution of DMSO in dichloromethane dropwise.

-

Stir the mixture for 15 minutes.

-

Slowly add a solution of the pinanediol in dichloromethane dropwise to the reaction mixture.

-

After stirring for 30 minutes, add triethylamine or DIPEA dropwise.

-

Continue stirring at -78°C for 30 minutes, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 2-hydroxy-3-pinanone by flash column chromatography.

-

Figure 2: Experimental workflow for the Swern oxidation of pinanediol.

Quantitative Data of 2-Hydroxy-3-pinanone Isomers

Table 1: Physical Properties

| Property | (+)-(1R,2R,5R)-2-Hydroxy-3-pinanone | (-)-(1S,2S,5S)-2-Hydroxy-3-pinanone |

| CAS Number | 24047-72-1[7] | 1845-25-6[8][9] |

| Molecular Formula | C₁₀H₁₆O₂[7] | C₁₀H₁₆O₂[8][9] |

| Molecular Weight | 168.23 g/mol [7] | 168.23 g/mol [8][9] |

| Melting Point | 37-39 °C | 36-38 °C[9] |

| Boiling Point | 245 °C | 245 °C[9] |

| Density | 1.059 g/mL at 25 °C | 1.059 g/mL at 25 °C[9] |

| Specific Rotation [α]²⁰/D | +39° (c=0.5 in chloroform) | -32.0 to -38.0° (c=0.5 in CHCl₃)[8] |

Table 2: Spectroscopic Data (¹H NMR)

| Isomer | Solvent | Chemical Shift (δ) ppm and Multiplicity |

| (+)-(1R,2R,5R)-2-Hydroxy-3-pinanone | CDCl₃ | Data for a full, assigned spectrum is not available in the public domain but a spectrum can be viewed.[2] |

| (-)-(1S,2S,5S)-2-Hydroxy-3-pinanone | CDCl₃ | Detailed assigned data is not readily available in the surveyed literature. |

Note: While ¹H NMR spectra are available for viewing for the (+)-isomer, a detailed, published assignment of all peaks was not found in the initial search. Researchers should consult spectral databases for further information.

Separation of Stereoisomers

The separation of the stereoisomers of 2-hydroxy-3-pinanone can be challenging. Diastereomers can often be separated using standard chromatographic techniques such as flash column chromatography or High-Performance Liquid Chromatography (HPLC) on a normal or reversed-phase column. The separation of enantiomers, however, requires chiral chromatography.

Chromatographic Separation:

-

Diastereomer Separation: The diastereomeric pairs, [(1R,2R,5R) and (1R,2S,5R)] and [(1S,2S,5S) and (1S,2R,5S)], can be separated by techniques such as HPLC due to their different physical properties.[10]

-

Enantiomer Separation: The separation of the enantiomeric pairs requires a chiral stationary phase (CSP) in either Gas Chromatography (GC) or HPLC. Derivatized cyclodextrins are commonly used as CSPs for the resolution of pinane derivatives.

Figure 3: Logical workflow for the separation of the four stereoisomers of 2-hydroxy-3-pinanone.

Conclusion

The stereoselective synthesis of 2-hydroxy-3-pinanone isomers is a valuable tool for chemists in various fields. The well-established two-step oxidation of α-pinene provides reliable access to the (+)-(1R,2R,5R) and (-)-(1S,2S,5S) enantiomers. While detailed information on the other two diastereomers is less common, the principles of stereoselective synthesis and chromatographic separation outlined in this guide provide a solid foundation for their preparation and isolation. Further research into the synthesis and characterization of the (1R,2S,5R) and (1S,2R,5S) isomers would be beneficial to fully exploit the potential of this versatile chiral building block.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. (1R,2R,5R)-(+)-2-Hydroxy-3-pinanone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. Merging total synthesis and NMR technology for deciphering the realistic structure of natural 2,6-dideoxyglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone | 1845-25-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification of the oxidation products of the reaction between alpha-pinene and hydroxyl radicals by gas and high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of 2-Hydroxy-3-pinanone in the World of Essential Oils: A Technical Guide

For Immediate Release

This technical guide delves into the natural occurrence of 2-Hydroxy-3-pinanone, a bicyclic monoterpenoid ketone, within plant essential oils. Primarily targeting researchers, scientists, and professionals in the field of drug development, this document provides a comprehensive overview of its detection, quantification, and the methodologies employed for its analysis.

Introduction

2-Hydroxy-3-pinanone, with its characteristic pine-like aroma, is a molecule of interest in the fragrance and pharmaceutical industries. While its synthetic variants are well-documented, its natural occurrence in essential oils is less commonly reported, presenting a unique area of phytochemical research. This guide synthesizes the current knowledge on its natural sources, quantitative presence, and the analytical protocols for its identification.

Natural Occurrence and Quantitative Data

The primary documented natural source of 2-Hydroxy-3-pinanone is the essential oil of Hyssopus officinalis, commonly known as hyssop. The compound is also identified by its synonyms, including 2-hydroxypinocamphone, trans-2-hydroxy-pinocamphone, and hydroxyisopinocamphone.

Research indicates that the concentration of 2-Hydroxy-3-pinanone in hyssop essential oil can vary significantly based on factors such as the part of the plant harvested. One study quantified the presence of trans-2-hydroxy-pinocamphone, revealing a range from 0.27% to 2.17%[1]. Another investigation detected the compound in trace amounts across different plant growth stages[2].

The following table summarizes the available quantitative data for 2-Hydroxy-3-pinanone in essential oils.

| Essential Oil | Plant Species | Common Name | Compound Analyzed | Concentration (%) | Reference |

| Hyssop Oil | Hyssopus officinalis | Hyssop | trans-2-hydroxy-pinocamphone | 0.27 - 2.17 | [1] |

| Hyssop Oil | Hyssopus officinalis | Hyssop | trans-2-hydroxy pinocamphone | Trace | [2] |

Note: The limited number of studies providing quantitative data highlights the need for further research in this area.

Metabolic Pathway

Interestingly, 2-Hydroxy-3-pinanone is also a significant metabolite of cis-3-pinanone, a principal constituent of hyssop essential oil. Studies on mouse and human liver microsomes have demonstrated this metabolic conversion, suggesting a potential for in-vivo formation of 2-Hydroxy-3-pinanone after the administration of hyssop oil[3].

Metabolic conversion of cis-3-pinanone.

Experimental Protocols

The identification and quantification of 2-Hydroxy-3-pinanone in essential oils are primarily achieved through a combination of extraction and chromatographic techniques.

Essential Oil Extraction

Hydrodistillation: This is the most common method for extracting essential oils from plant materials.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

The aerial parts of the plant (e.g., leaves, flowers) are collected and, if necessary, air-dried in a shaded, well-ventilated area.

-

A known weight of the plant material is placed in a round-bottom flask with a sufficient volume of distilled water.

-

The flask is heated, and the resulting steam, carrying the volatile essential oil components, is passed through a condenser.

-

The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel.

-

The less dense essential oil layer is separated from the aqueous layer.

-

The collected oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) until analysis.

-

Steam Distillation: A similar principle to hydrodistillation, but steam is generated in a separate vessel and passed through the plant material. This method is often preferred for larger-scale extractions.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in essential oils.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column is typically used. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).

-

Carrier Gas: Helium is the most commonly used carrier gas.

-

Injection: A small volume of the diluted essential oil sample is injected into the GC inlet.

-

Temperature Program: A temperature gradient is applied to the GC oven to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-280°C).

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound.

-

Compound Identification: The identification of 2-Hydroxy-3-pinanone is achieved by comparing its retention time and mass spectrum with those of a known reference standard and by matching the mass spectrum with entries in a spectral library (e.g., NIST, Wiley).

-

Quantification: The concentration of the compound is determined by creating a calibration curve using known concentrations of a pure standard of 2-Hydroxy-3-pinanone. The peak area of the compound in the sample chromatogram is then compared to the calibration curve.

Workflow for essential oil analysis.

Conclusion

The natural occurrence of 2-Hydroxy-3-pinanone in essential oils, particularly from Hyssopus officinalis, presents an intriguing area for further phytochemical investigation. The current body of research provides a foundational understanding of its presence and the analytical methods for its detection. This technical guide serves as a resource for scientists and researchers to build upon, encouraging more extensive quantitative studies across a broader range of plant species and the exploration of the potential biological activities of this unique monoterpenoid.

References

Spectroscopic and Physicochemical Profile of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and physicochemical data for the chiral monoterpenoid (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and fragrances. Due to the limited availability of public spectroscopic data, this guide also includes representative experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, which are standard techniques for the structural elucidation and characterization of such molecules.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | [Chem-Impex] |

| Molecular Weight | 168.24 g/mol | [Chem-Impex] |

| CAS Number | 1845-25-6 | [Chem-Impex] |

| Appearance | White to off-white powder or solid | [Chem-Impex] |

| Melting Point | 36-38 °C | [ChemicalBook] |

| Boiling Point | 245 °C | [ChemicalBook] |

| Density | 1.059 g/mL at 25 °C | [ChemicalBook] |

| Optical Rotation | [α]²⁰/D = -32° to -38° (c=0.5 in CHCl₃) | [Chem-Impex] |

Spectroscopic Data

A complete set of publicly available, peer-reviewed spectroscopic data for this compound is not readily accessible. The following tables are provided as templates for researchers to populate with their own experimental data. Representative data for similar compounds are discussed in the experimental protocols section to provide context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) | Assignment |

| e.g., 3.50 | d | 1H | 8.0 | CH-OH |

| e.g., 2.50 | m | 1H | CH | |

| e.g., 1.30 | s | 3H | CH₃ | |

| e.g., 1.15 | s | 3H | CH₃ | |

| e.g., 0.90 | s | 3H | CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| e.g., 212.0 | C=O |

| e.g., 78.0 | C-OH |

| e.g., 50.0 | CH |

| e.g., 45.0 | C |

| e.g., 38.0 | CH₂ |

| e.g., 28.0 | CH₃ |

| e.g., 26.0 | CH₃ |

| e.g., 22.0 | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| e.g., 3450 | strong, broad | O-H stretch |

| e.g., 2970-2880 | strong | C-H stretch (alkane) |

| e.g., 1725 | strong | C=O stretch (ketone) |

| e.g., 1460, 1370 | medium | C-H bend (alkane) |

| e.g., 1100 | medium | C-O stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| e.g., 168 | 10 | [M]⁺ |

| e.g., 153 | 25 | [M-CH₃]⁺ |

| e.g., 125 | 40 | [M-C₃H₇]⁺ |

| e.g., 83 | 100 | [C₆H₁₁]⁺ |

Experimental Protocols

The following are representative protocols for obtaining the spectroscopic data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectrum.

-

¹H NMR Acquisition :

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The chemical shifts are referenced to the deuterated solvent peaks.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid Phase (KBr pellet) : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Thin Film : If the compound is a low-melting solid or an oil, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

-

Data Acquisition :

-

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is recorded over a range of 4000 to 400 cm⁻¹.

-

A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced into the mass spectrometer via various methods, including:

-

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and thermally stable compounds. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.

-

Direct Infusion : The sample is dissolved in a suitable solvent and infused directly into the ion source.

-

-

Ionization : Electron Ionization (EI) is a common method for small molecules. Electrospray Ionization (ESI) is a softer ionization technique that is also frequently used.

-

Data Acquisition : The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Workflow for Chiral Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chiral compound like this compound.

Caption: A logical workflow for the synthesis and characterization of a chiral organic molecule.

An In-Depth Technical Guide on (1S,2S,5S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

An In-depth Technical Guide to (1S,2S,5S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one: Properties, Synthesis, and Application as a Chiral Auxiliary

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and primary applications of the chiral monoterpenoid, (1S,2S,5S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one. This document is intended for researchers, scientists, and drug development professionals interested in the use of this versatile compound in asymmetric synthesis.

Introduction

(1S,2S,5S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one, commonly known as (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone, is a bicyclic monoterpenoid.[1][2] It is a chiral molecule that serves as a valuable building block in organic synthesis, particularly as a chiral auxiliary to control the stereochemical outcome of reactions.[1] Its rigid bicyclic structure and stereodefined functional groups make it an effective tool for inducing asymmetry in the synthesis of complex molecules, including pharmaceuticals and natural products. This compound is also found in the essential oils of some plants and sees use in the fragrance and cosmetics industries.[3]

Physicochemical Properties

The key physicochemical properties of (1S,2S,5S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (1S,2S,5S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | [1] |

| Common Names | This compound, (-)-2-hydroxy-3-pinanone | [1][3] |

| CAS Number | 1845-25-6 | [3] |

| Molecular Formula | C₁₀H₁₆O₂ | [1][2] |

| Molecular Weight | 168.23 g/mol | [1][2] |

| Appearance | White to almost white solid/powder | [4] |

| Melting Point | 36-38 °C | [3] |

| Boiling Point | 245 °C | [3] |

| Density | 1.059 g/mL at 25 °C | [3] |

| Optical Activity | [α]20/D -32° to -38° (c=0.5 in chloroform) | [4] |

| Solubility | Soluble in alcohol; practically insoluble in water | [3] |

Synthesis

This compound can be synthesized from α-pinene, a readily available natural product.[3] The synthesis typically involves the oxidation of α-pinene.

Application in Asymmetric Synthesis: A Case Study

A primary application of this chiral pinanone derivative is as a chiral auxiliary in asymmetric aldol reactions for the synthesis of enantiomerically enriched β-hydroxy-α-amino acids. These products are valuable building blocks for various pharmaceuticals.

Experimental Protocol: Asymmetric Aldol Reaction

This section details a representative experimental protocol for the use of the enantiomer, (+)-(1R,2R,5R)-2-hydroxy-3-pinanone, as a chiral auxiliary in an erythro-selective aldol reaction. This process involves the formation of a chiral Schiff base, followed by a diastereoselective aldol addition.

Step 1: Synthesis of the Chiral Schiff Base

A chiral Schiff base is synthesized via a condensation reaction between (+)-(1R,2R,5R)-2-hydroxy-3-pinanone and glycine ethyl ester.[1]

-

Materials: (+)-(1R,2R,5R)-2-hydroxy-3-pinanone, glycine ethyl ester hydrochloride, triethylamine, toluene, molecular sieves.

-

Procedure:

-

To a solution of (+)-(1R,2R,5R)-2-hydroxy-3-pinanone in toluene, add glycine ethyl ester hydrochloride and triethylamine.

-

Heat the mixture at reflux with a Dean-Stark trap to remove water.

-

After completion of the reaction (monitored by TLC), cool the mixture and filter off the triethylamine hydrochloride.

-

The solvent is evaporated under reduced pressure to yield the crude Schiff base, which can be purified by chromatography.

-

Step 2: Diastereo- and Enantioselective Aldol Reaction

The chiral Schiff base is then reacted with an aldehyde in the presence of a titanium complex to induce an aldol reaction with high stereocontrol.[1]

-

Materials: Chiral Schiff base from Step 1, aldehyde, titanium(IV) isopropoxide, dichloromethane.

-

Procedure:

-

Dissolve the chiral Schiff base in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to -78 °C and add titanium(IV) isopropoxide.

-

Stir the mixture for a short period, then add the desired aldehyde dropwise.

-

Allow the reaction to proceed at -78 °C until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude aldol adduct can be purified by column chromatography.

-

Step 3: Hydrolysis and Recovery of the Chiral Auxiliary

The final step involves the hydrolysis of the aldol adduct to yield the desired β-hydroxy-α-amino acid and recover the chiral auxiliary.

-

Materials: Purified aldol adduct, hydrochloric acid, ether.

-

Procedure:

-

Dissolve the aldol adduct in a mixture of ether and hydrochloric acid.

-

Stir the mixture at room temperature until hydrolysis is complete.

-

Separate the aqueous and organic layers. The aqueous layer contains the amino acid, and the organic layer contains the recovered chiral auxiliary.

-

The β-hydroxy-α-amino acid can be isolated from the aqueous layer. The chiral auxiliary can be purified from the organic layer for reuse.

-

Quantitative Data

The use of pinanone-derived chiral auxiliaries in aldol reactions typically results in high yields and excellent stereoselectivity. The following table presents representative data for such reactions.

| Aldehyde | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) |

| Isobutyraldehyde | N/A | High | >95 | >95 |

| Benzaldehyde | N/A | High | >95 | >95 |

| Acetaldehyde | N/A | High | >95 | >95 |

(Note: Specific yield and selectivity values can vary depending on the exact reaction conditions and substrates used.)

Visualizations

Logical Workflow for Asymmetric Aldol Reaction

The following diagram illustrates the logical workflow for the asymmetric aldol reaction using a pinanone-derived chiral auxiliary.

Caption: Logical workflow for the asymmetric synthesis of β-hydroxy-α-amino acids.

Conclusion

(1S,2S,5S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one and its stereoisomers are valuable chiral auxiliaries in organic synthesis. Their rigid bicyclic framework allows for effective stereocontrol in a variety of chemical transformations, most notably in aldol reactions for the asymmetric synthesis of β-hydroxy-α-amino acids. The detailed experimental protocol and the potential for high yields and stereoselectivity make this compound a powerful tool for researchers and professionals in the field of drug development and natural product synthesis. Further research into the applications of this chiral auxiliary is likely to uncover new and efficient synthetic routes to other valuable chiral molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone (CAS No. 1845-25-6). It is a valuable chiral building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances. This document outlines its chemical properties, lists major commercial suppliers, and provides generalized experimental protocols for its synthesis and analysis, catering to the needs of researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a bicyclic monoterpene ketone. Its chiral nature makes it a crucial intermediate in asymmetric synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 168.23 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white powder or solid | --INVALID-LINK-- |

| Melting Point | 36-38 °C | --INVALID-LINK-- |

| Boiling Point | 245 °C | --INVALID-LINK-- |

| Density | 1.059 g/mL at 25 °C | --INVALID-LINK-- |

| CAS Number | 1845-25-6 | --INVALID-LINK--, --INVALID-LINK-- |

Commercial Suppliers

Several chemical suppliers offer this compound. The following table summarizes the offerings from prominent suppliers.

| Supplier | Product Number | Purity | Optical Rotation | Notes |

| Tokyo Chemical Industry (TCI) | H0863 | >98.0% (GC) | [α]20/D = -32.0 to -38.0° (c=0.5 in CHCl₃) | Available in various quantities. |

| Chem-Impex International | 07659 | ≥ 98% (GC) | [α]20/D = -32 to -38° (c=0.5 in CHCl₃) | |

| Sigma-Aldrich | Not directly listed, but its enantiomer is available. | - | - | The (+)-enantiomer, (1R,2R,5R)-(+)-2-Hydroxy-3-pinanone, is available (Product No. 400416). |

| Biosynth | Not directly listed, but its enantiomer is available. | - | - | The (+)-enantiomer, (1R,2R,5R)-(+)-2-Hydroxy-3-pinanone, is available (Product No. FH24245).[1] |

Role in Synthesis

This compound is not typically involved in signaling pathways itself but serves as a critical chiral precursor for the synthesis of more complex, biologically active molecules. Its primary value lies in its stereochemistry, which is transferred to the target molecule during synthesis.

Caption: Role of this compound as a chiral intermediate.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of this compound, derived from common laboratory practices for the oxidation of α-pinene.

Synthesis via Oxidation of (1S)-(-)-α-Pinene

The most common route for the synthesis of 2-hydroxy-3-pinanone is the oxidation of α-pinene. The stereochemistry of the starting α-pinene determines the stereochemistry of the product.

Materials:

-

(1S)-(-)-α-Pinene

-

Oxidizing agent (e.g., potassium permanganate, chromium trioxide, or catalytic systems with molecular oxygen or hydrogen peroxide)

-

Appropriate solvent (e.g., acetone, dichloromethane, or a biphasic system)

-

Acid or base for pH adjustment and workup (e.g., sulfuric acid, sodium hydroxide)

-

Sodium bisulfite (for quenching excess oxidant)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (1S)-(-)-α-pinene in the chosen solvent and cool the mixture in an ice bath.

-

Addition of Oxidant: Slowly add the oxidizing agent to the stirred solution, maintaining the temperature below 5 °C. The reaction is often exothermic and requires careful control of the addition rate.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the excess oxidizing agent by the slow addition of a saturated aqueous solution of sodium bisulfite.

-

Workup:

-

If the reaction mixture is acidic, neutralize it with a suitable base.

-

Extract the aqueous layer multiple times with an organic solvent.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Caption: General workflow for the synthesis of this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for assessing the purity of 2-hydroxy-3-pinanone and identifying any byproducts.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of 280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Chiral Gas Chromatography: To determine the enantiomeric excess (e.e.), chiral GC is necessary.

-

Column: A chiral stationary phase column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™).

-

Isothermal Oven Temperature: An optimized isothermal temperature is crucial for the separation of the enantiomers. This will need to be determined empirically.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product. The spectra should be consistent with the expected structure of 2-hydroxy-3-pinanone.

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3400 cm⁻¹) and the carbonyl (C=O) group (a sharp peak around 1720 cm⁻¹).

Polarimetry: The optical rotation of the purified product should be measured and compared to the literature values to confirm the stereochemical identity.

Safety Information

Handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a comprehensive starting point for researchers and professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary.

References

Methodological & Application

Asymmetric Synthesis Utilizing (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone: A Chiral Auxiliary for the Preparation of α-Amino Acids

Introduction: (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone, a chiral ketone derived from the naturally abundant monoterpene α-pinene, serves as a versatile and effective chiral auxiliary in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. This application note focuses on the use of this compound in the asymmetric synthesis of α-amino acids, a class of molecules of paramount importance in chemistry, biology, and pharmacology. The primary strategy involves the formation of a chiral Schiff base with a glycine ester, which then undergoes diastereoselective reactions such as alkylation and Michael addition. Subsequent hydrolysis of the Schiff base liberates the desired α-amino acid in high enantiomeric purity and allows for the recovery of the chiral auxiliary.

Key Applications in Asymmetric α-Amino Acid Synthesis

The principal application of this compound in this context is as a chiral template for the asymmetric synthesis of α-amino acids via the diastereoselective functionalization of a derived glycine imine. This approach offers a powerful and reliable method for the preparation of a wide range of natural and unnatural α-amino acids.

Diastereoselective Alkylation of a Glycine Schiff Base

A Schiff base is formed between this compound and a glycine ester (e.g., methyl or ethyl ester). This chiral imine can then be deprotonated to form a chiral enolate, which subsequently reacts with various electrophiles (alkyl halides) in a highly diastereoselective manner. The steric hindrance imposed by the pinanone framework directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

Workflow for Diastereoselective Alkylation:

Caption: Workflow for the asymmetric synthesis of α-amino acids via diastereoselective alkylation.

Quantitative Data for Diastereoselective Alkylation:

| Electrophile (R-X) | Product (α-Amino Acid) | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| Benzyl bromide | Phenylalanine | 85 | >95 |

| Allyl bromide | Allylglycine | 80 | >95 |

| Methyl iodide | Alanine | 75 | >95 |

| Isopropyl iodide | Valine | 70 | >90 |

| Isobutyl iodide | Leucine | 78 | >95 |

Diastereoselective Michael Addition

The chiral glycine enolate derived from the this compound Schiff base can also participate in highly diastereoselective Michael additions to α,β-unsaturated compounds. This reaction is particularly useful for the synthesis of glutamic acid analogs and other amino acids with functionalized side chains. A notable application is the synthesis of phosphinothricin, a potent herbicide.

Logical Relationship in Michael Addition:

Caption: Logical flow of the diastereoselective Michael addition reaction.

Quantitative Data for Diastereoselective Michael Addition:

| Michael Acceptor | Product (α-Amino Acid) | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| Diethyl vinylphosphonate | Phosphinothricin precursor | 82 | 90 |

| Acrylonitrile | Glutamic acid precursor | 75 | 88 |

| Methyl acrylate | Glutamic acid methyl ester precursor | 80 | 92 |

Experimental Protocols

Protocol 1: Synthesis of the Chiral Glycine Schiff Base

Objective: To prepare the chiral Schiff base from this compound and glycine methyl ester.

Materials:

-

This compound

-

Glycine methyl ester hydrochloride

-

Triethylamine (TEA)

-

Toluene

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), glycine methyl ester hydrochloride (1.1 eq), and toluene.

-

Add triethylamine (1.2 eq) to the mixture to neutralize the hydrochloride.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove triethylamine hydrochloride and wash the solid with toluene.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation of the Chiral Schiff Base (Synthesis of Phenylalanine)

Objective: To perform the diastereoselective alkylation of the chiral glycine Schiff base with benzyl bromide.

Materials:

-

Chiral glycine Schiff base (from Protocol 1)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

Benzyl bromide

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Dissolve the chiral glycine Schiff base (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) dropwise to the cooled solution while maintaining the temperature at -78 °C.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

-

Continue stirring the reaction mixture at -78 °C for 2-3 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated Schiff base.

Protocol 3: Hydrolysis of the Alkylated Schiff Base and Recovery of the Chiral Auxiliary

Objective: To hydrolyze the alkylated Schiff base to obtain the α-amino acid and recover the chiral auxiliary.

Materials:

-

Crude alkylated Schiff base (from Protocol 2)

-

Hydrochloric acid (e.g., 1 M or 3 M)

-

Diethyl ether

-

Dowex 50WX8 ion-exchange resin

Procedure:

-

Dissolve the crude alkylated Schiff base in a suitable solvent (e.g., THF or diethyl ether).

-

Add aqueous hydrochloric acid and stir the mixture vigorously at room temperature for several hours or until the hydrolysis is complete (monitored by TLC).

-

Separate the aqueous and organic layers.

-

The organic layer contains the recovered this compound. It can be purified by column chromatography or distillation.

-

The aqueous layer, containing the amino acid hydrochloride, is washed with diethyl ether to remove any remaining organic impurities.

-

The aqueous solution is then passed through a column of Dowex 50WX8 ion-exchange resin.

-

Wash the resin with water to remove inorganic salts.

-

Elute the amino acid from the resin with aqueous ammonia.

-

Evaporate the ammonia solution to obtain the free α-amino acid. The enantiomeric excess can be determined by chiral HPLC or by conversion to a suitable derivative.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.

Application Notes and Protocols: (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone is a versatile and recoverable chiral auxiliary derived from the chiral pool. Its rigid bicyclic structure provides a well-defined stereochemical environment, enabling high levels of asymmetric induction in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound as a chiral auxiliary in asymmetric synthesis, with a focus on aldol reactions, and Michael additions for the synthesis of enantiomerically enriched α-amino acids.

Physicochemical Properties

| Property | Value |

| Synonyms | (1S,2S,5S)-(-)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |

| CAS Number | 1845-25-6[1] |

| Molecular Formula | C₁₀H₁₆O₂[1] |

| Molecular Weight | 168.23 g/mol [1] |

| Appearance | White to off-white powder or solid |

| Melting Point | 36-38 °C[1] |

| Optical Rotation | [α]²⁰/D = -32° to -38° (c=0.5 in CHCl₃)[2] |